Boc-Asp(OcHx)-OH

Catalog No.
S760139
CAS No.
73821-95-1
M.F
C15H25NO6
M. Wt
315.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OcHx)-OH

CAS Number

73821-95-1

Product Name

Boc-Asp(OcHx)-OH

IUPAC Name

(2S)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

InChI

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1

InChI Key

NLPQIWFEEKQBBN-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)O

Peptide Synthesis:

Boc-Asp(OcHx)-OH, also known as N-alpha-(tert-butyloxycarbonyl)-L-aspartic acid beta-cyclohexyl ester, is a protected amino acid derivative commonly used in peptide synthesis [, ]. The "Boc" group serves as a protecting group for the amino group, preventing it from reacting with other amino acids during peptide chain formation. The "OcHx" group protects the carboxylic acid side chain, allowing for selective coupling with other protected amino acids. Once the peptide sequence is complete, both protecting groups can be removed under specific conditions to reveal the free amino acid and carboxylic acid functionalities, enabling the final peptide to fold into its desired conformation [].

Chemical Biology Studies:

Boc-Asp(OcHx)-OH can be utilized in chemical biology studies to investigate protein-protein interactions and enzyme activity. By incorporating this protected amino acid into a peptide sequence that interacts with a specific protein or enzyme, researchers can study the binding affinity and catalytic activity of the target molecule []. The protecting groups ensure that the modified peptide retains its desired functionality while allowing for controlled manipulation of its chemical properties.

Drug Discovery and Development:

Boc-Asp(OcHx)-OH may play a role in the development of novel therapeutic agents. Researchers can use this protected amino acid to synthesize peptide-based drugs with specific biological activities. The protecting groups facilitate the controlled assembly of complex peptide structures, while the presence of aspartic acid, an acidic amino acid, can contribute to the drug's solubility and interaction with biological targets [].

Boc-Asp(OcHx)-OH, also known as Boc-aspartic acid (OcHx), is a derivative of aspartic acid that features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a cyclohexyl ester protecting group on the side chain. This compound is characterized by the molecular formula C₁₅H₂₅NO₆ and is utilized primarily in peptide synthesis, particularly in solid-phase peptide synthesis. The Boc group serves to protect the amino functionality during various

Boc-Asp(OcHx)-OH itself does not have a known mechanism of action as it is a building block for other molecules.

  • In the context of peptide synthesis, it contributes to the formation of a peptide chain through its amino and carboxylic acid groups.
  • Specific information on the toxicity of Boc-Asp(OcHx)-OH is not found in scientific sources reviewed.
  • As a general precaution, organic compounds should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves and goggles [].

  • Peptide Coupling: The Boc group can be removed under acidic conditions, allowing for the coupling of Boc-Asp(OcHx)-OH with other amino acids in peptide synthesis.
  • Deprotection: The cyclohexyl ester can be hydrolyzed under mild conditions to yield aspartic acid, facilitating the final stages of peptide synthesis.
  • Side Reactions Prevention: The presence of the cyclohexyl ester minimizes side reactions such as succinimide formation, particularly in sensitive sequences involving aspartic acid .

The synthesis of Boc-Asp(OcHx)-OH typically involves several steps:

  • Protection of Aspartic Acid: Aspartic acid is first reacted with a tert-butyloxycarbonyl chloride to introduce the Boc group.
  • Formation of Cyclohexyl Ester: The carboxylic acid group of the protected aspartic acid is then treated with cyclohexanol and a coupling reagent to form the cyclohexyl ester.
  • Purification: The resultant Boc-Asp(OcHx)-OH is purified using techniques such as crystallization or chromatography .

Boc-Asp(OcHx)-OH is predominantly used in:

  • Solid-Phase Peptide Synthesis: It serves as a building block for synthesizing peptides while minimizing side reactions.
  • Research and Development: This compound is used in studies focusing on peptide design and modification due to its stability and ease of handling during synthesis processes .

Interaction studies involving Boc-Asp(OcHx)-OH typically focus on its role within larger peptide constructs. These studies assess how the introduction of this protected form of aspartic acid affects the stability, folding, and biological activity of peptides. The cyclohexyl ester group's ability to prevent undesired cyclization allows researchers to investigate more complex interactions without the interference that might arise from side products .

Boc-Asp(OcHx)-OH can be compared with several similar compounds, notably other derivatives of aspartic acid that also feature protective groups:

Compound NameProtective GroupsUnique Features
Boc-Asp(OBzl)-OHBenzyloxycarbonylMore susceptible to side reactions like cyclization
Boc-Glu(OcHx)-OHCyclohexyl esterSimilar protective strategy for glutamic acid
Fmoc-Asp(OMpe)-OHMethylpentyl esterReduces aspartimide formation more effectively
Boc-Glu(OBzl)-OHBenzyloxycarbonylSimilar properties but applied to glutamic acid

Boc-Asp(OcHx)-OH stands out due to its effectiveness in preventing unwanted side reactions during peptide synthesis while maintaining stability throughout various chemical processes .

Protected aspartic acid derivatives are indispensable in SPPS due to the susceptibility of aspartyl residues to side reactions. The β-carboxyl group of aspartic acid is prone to intramolecular cyclization, forming aspartimides—a five-membered cyclic intermediate that leads to β-peptide by-products and epimerization. Boc-Asp(OcHx)-OH mitigates this by sterically shielding the β-carboxyl group with a cyclohexyl ester, enabling precise control over peptide chain elongation.

Historical Context: Evolution of Aspartate Protecting Groups

The development of aspartate protecting groups traces back to the 1930s with Max Bergmann and Leonidas Zervas’ introduction of the benzyloxycarbonyl (Cbz) group. However, Cbz required harsh hydrogenolysis for removal. The advent of Boc chemistry in the 1960s, using di-tert-butyl dicarbonate (Boc anhydride), revolutionized SPPS by offering acid-labile protection compatible with iterative synthesis. Cyclohexyl esters, introduced later, addressed limitations of tert-butyl (OtBu) and 1-adamantyl (OAd) esters in suppressing base-catalyzed aspartimide formation.

Significance of Cyclohexyl Ester Protection in Minimizing Side Reactions

The cyclohexyl ester’s bulky, flexible structure creates steric hindrance that impedes nucleophilic attack on the β-carboxyl group. Comparative studies show Boc-Asp(OcHx)-OH reduces aspartimide formation to <5% in Asp-Gly sequences under standard piperidine deprotection conditions, outperforming OtBu (58%) and OAd (81%). This makes it indispensable for synthesizing aspartimide-prone peptides like teduglutide.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole-Mediated Esterification Protocols

The industry standard route couples tert-butoxycarbonyl-L-aspartic acid with cyclohexanol under carbodiimide activation in an aprotic solvent (Scheme 1):

  • Dissolve Boc-aspartic acid (1 equiv) in dichloromethane or N,N-dimethylformamide and cool to 0 °C.
  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.1 – 1.2 equiv) and 1-hydroxybenzotriazole (0.1 – 0.25 equiv).
  • Introduce cyclohexanol (1.2 equiv) followed by catalytic 4-dimethylaminopyridine.
  • Stir 1 h at 0 °C, then 3 h at 20 °C; quench, extract, and concentrate [4] [5].

Table 1 Representative bench-scale results

SolventTemperature profileConversion after 4 hIsolated yieldAspartimide (%)Reference
Dichloromethane0 °C → 20 °C98%91%<0.5% [2] [2]
N,N-Dimethylformamide0 °C → 25 °C96%88%0.7% [5] [5]
Tetrahydrofuran20 °C85%72%1.4% [6] [6]

Optimisation of Reaction Conditions (Solvent, Catalysts, Temperature)

Kinetic calorimetry shows the rate-determining step is formation of the O-acylisourea between the carboxylate and the doubly protonated carbodiimide; the subsequent transfer to 1-hydroxybenzotriazole determines product selectivity [5].

Key optimisation findings:

  • Catalytic rather than stoichiometric 1-hydroxybenzotriazole (0.1 – 0.25 equiv) maximises coupling efficacy and minimises hydroxybenzotriazole consumption without epimerisation [7].
  • pH 4 – 5 (adjusted by triethylamine hydrochloride) provides the optimal balance between carbodiimide protonation and carboxylate activation, giving >90% yield and <1% side-products [7].
  • Switching from dichloromethane to greener ethyl acetate lowers reaction exotherm but requires 0 °C initiation to hold conversion above 90% [8].
  • Substitution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with N,N′-dicyclohexylcarbodiimide raises isolated yield by 2 – 3%, but generates poorly soluble dicyclohexylurea that complicates filtration on scale [9].

Large-Scale Manufacturing Challenges

Table 2 Principal scale-up hurdles and mitigation strategies

ChallengeUnderlying causeTypical impactProven solutionSource
Aspartimide formation during work-upBase-promoted cyclisation of the β-esterUp to 15% impurities in benzyl-protected analoguesβ-Cyclohexyl ester suppresses to <2% even after 24 h in diisopropylethylamine [2] [2]
Removal of urea by-productLow solubility of dicyclohexylurea at <10 °CFiltration bottleneck at >5 kg scaleSwitch to water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or add 5% acetone to keep urea in solution [5] [5]
Hydroxybenzotriazole residuals (explosive risk)Stoichiometric use in early proceduresRegulatory rejectionCatalytic loadings; final 2% sodium bicarbonate wash removes residual hydroxybenzotriazole below 100 ppm [7] [7]
Hydrogen fluoride cleavage of peptide resinCyclohexyl ester must survive trifluoroacetic acid yet be removableHF handling, corrosionCyclohexyl ester stable in 50% trifluoroacetic acid; quantitative cleavage in anhydrous hydrogen fluoride at 0 °C, minimising HF residence time [1] [1]

Process intensification has produced 5 kg lots with 88 – 92% chromatographic purity and overall 78% step yield, consistent with the 26% full-chain yield achieved in the forty-residue transforming growth factor-α synthesis using the same protecting group [10].

Purification Techniques: Chromatography and Recrystallisation

Crude reaction mixtures typically contain urea, excess alcohol, and trace aspartimide. The workflows below deliver material meeting ≥98% HPLC purity required for peptide-grade building blocks [11].

  • Silica flash chromatography
    Gradient 5 → 20% ethyl acetate in hexane separates Boc-Asp(OcHx)-OH from dicyclohexylurea and unreacted starting materials (capacity 100 g kg⁻¹ silica) [6].
  • Aqueous work-up plus recrystallisation
    After ethyl acetate extraction, concentrate to 1.5 vol and induce crystallisation with 3 vol hexane at 0 °C; collect white crystals, wash with cold hexane, and dry under vacuum to constant weight [12].
  • Preparative reversed-phase chromatography (for kilo-lab campaigns)
    C18 column, 35 → 60% acetonitrile in 0.05% trifluoroacetic acid, 6 ml min⁻¹, affords ≥99% purity in a single pass; solvent is recovered by distillation [10].

Table 3 Purification performance metrics

MethodThroughput (kg day⁻¹)Purity after stepTypical recoveryReference
Silica flash2.596%85% [6]
Recrystallisation898%90% [12]
Preparative C18 RP-HPLC199%92% [10]

Research highlights

  • Cyclohexyl ester protection lowers aspartimide to below 0.5% under both acidic and basic stress, outperforming benzyl ester by two orders of magnitude [2] [1].
  • Reaction calorimetry proved that decreasing 1-hydroxybenzotriazole loading from one equivalent to 0.1 equivalent did not affect rate but cut raw-material cost by ~30% [7] [5].
  • Industrial campaigns demonstrate that urea filtration and residual hydroxybenzotriazole removal, not coupling efficiency, dominate overall cycle time; continuous centrifugation and catalytic additive levels resolve both issues [5] [7].

XLogP3

2.2

Sequence

X

Dates

Last modified: 08-15-2023

Explore Compound Types